2-Isopropylcyclopropanecarboxylic acid

描述

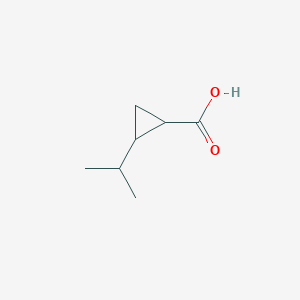

2-Isopropylcyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid functional group and an isopropyl substituent at the 2-position of the cyclopropane ring. The cyclopropane ring introduces significant ring strain, which enhances reactivity and acidity compared to linear carboxylic acids like propionic or butyric acid . Derivatives of cyclopropanecarboxylic acids, such as amides (e.g., cyclopropanecarboxylate (2-isopropyl-5-methyl-cyclohexyl)-amide), are utilized in applications like food additives, highlighting the versatility of this structural motif .

Structure

2D Structure

属性

IUPAC Name |

2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYCKISMJZSUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropane Ring Construction and Functionalization Approaches

The synthesis of 2-isopropylcyclopropanecarboxylic acid typically involves constructing the cyclopropane ring with the isopropyl substituent, followed by introduction or transformation of the carboxylic acid group. Key challenges include maintaining the integrity of the cyclopropane ring, which is prone to ring-opening under harsh conditions, and achieving stereoselectivity if required.

Synthesis via Substituted Cyclopropanecarboxylates and Hydrolysis

A general approach involves preparing substituted cyclopropanecarboxylate esters followed by hydrolysis to yield the target acid. This method is supported by recent patent literature on related cyclopropane carboxylic acid derivatives:

Step 1: Formation of substituted cyclopropanecarboxylates

Starting from appropriate cyclopropane precursors, the isopropyl group can be introduced via alkylation or cyclopropanation reactions using isopropyl-containing reagents. The carboxylate is often introduced as an ester intermediate.Step 2: Hydrolysis under controlled basic conditions

The ester is hydrolyzed to the free acid using bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in mixed solvents (e.g., tetrahydrofuran and water). The reaction is carefully controlled at mild temperatures (20–40 °C) to avoid ring-opening of the cyclopropane (which is sensitive to strong bases and high pH).Step 3: Acidification and extraction

After hydrolysis, the reaction mixture is acidified to pH 5–6 using dilute hydrochloric acid, followed by extraction with ethyl acetate. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to isolate the acid product.

This method yielded high purity 1-hydroxycyclopropanecarboxylic acid derivatives with yields around 85%, demonstrating the effectiveness of mild hydrolysis conditions to preserve the cyclopropane ring.

Key Reaction Parameters and Their Impact

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Palladium on carbon (5% Pd) | Effective for hydrogenation; must be removed post-reaction |

| Hydrogenation Pressure | 3–5 MPa | Ensures complete reduction without overpressure risks |

| Temperature | 80–100 °C | Optimal for catalytic activity and ring stability |

| Solvent | Water or water-methanol mixtures | Facilitates catalyst dispersion and product crystallization |

| Hydrolysis Base | LiOH, NaOH, KOH (8–12 eq.) | Added portion-wise to avoid excessive basicity |

| Hydrolysis Temperature | 20–40 °C | Mild to prevent ring-opening of cyclopropane |

| Acidification pH | 5–6 | Optimal for product precipitation and extraction |

| Extraction Solvent | Ethyl acetate | Efficient for isolating organic acid products |

Research Findings and Optimization Notes

Avoidance of Strong Acid Alternatives: Sulfuric acid is preferred over hydrochloric or nitric acid in certain steps to prevent cyclopropane ring opening during nitration or nitrosation reactions.

Controlled Addition and Reaction Time: Dropwise addition of reactants into refluxing acid solutions shortens the exposure time of intermediates, reducing side reactions and ring cleavage.

Post-Reaction Processing: Efficient drying and filtration steps using anhydrous magnesium sulfate ensure removal of moisture and impurities, critical for obtaining high-purity acid products.

Yield and Purity: Reported yields for cyclopropanecarboxylic acid derivatives exceed 80%, with purity confirmed by melting point and chromatographic methods.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Ester Hydrolysis | Hydrolysis of cyclopropanecarboxylate esters | LiOH/NaOH/KOH, 20–40 °C, pH 5–6 | ~85 | Mild base, careful pH control prevents ring opening |

| Catalytic Hydrogenation | Hydrogenation of pyridinecarboxylic acid precursors | Pd/C, H2 3–5 MPa, 80–100 °C | >85 | Adaptable for cyclopropane derivatives; aqueous medium |

| Nitrosation and Sulfuric Acid Reaction | Controlled nitrosation in sulfuric acid | 0–5 °C initial, reflux addition | Not specified | Requires sulfuric acid to preserve ring integrity |

化学反应分析

Types of Reactions: 2-Isopropylcyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions can be performed using nucleophiles like halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or alkanes.

Substitution: Substitution reactions can lead to the formation of halogenated derivatives or alkylated products.

科学研究应用

2-Isopropylcyclopropanecarboxylic acid has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

2-Isopropylcyclopropanecarboxylic acid is similar to other cyclopropane derivatives, such as cyclopropanecarboxylic acid and isopropylcyclopropane. its unique combination of the isopropyl group and carboxylic acid functional group sets it apart. These similar compounds may have different reactivity and applications, highlighting the uniqueness of this compound.

相似化合物的比较

Comparison with Similar Compounds

Cyclopropanecarboxylic Acid (Parent Compound)

The parent compound, cyclopropanecarboxylic acid, lacks substituents on the cyclopropane ring. Its strained three-membered ring increases acidity (pKa ~4.2–4.5) compared to linear analogs like propionic acid (pKa 4.88) due to destabilization of the conjugate base . The absence of substituents reduces steric hindrance, making it more reactive in synthetic applications such as ring-opening reactions.

2,2-Dimethylcyclopropanecarboxylic Acid

This derivative features two methyl groups at the 2-position of the cyclopropane ring. However, the electron-donating nature of methyl groups may slightly increase pKa compared to the parent compound, though exact data is unavailable. Its molecular formula (C6H10O2) and higher molecular weight (126.14 g/mol) contrast with 2-isopropylcyclopropanecarboxylic acid, which has a bulkier substituent .

(cis)-2-Iodocyclopropanecarboxylic Acid

The iodine substituent in this compound exerts a strong electron-withdrawing effect, lowering the pKa to 4.20 ± 0.20 . This enhances acidity compared to both the parent compound and this compound, where the isopropyl group is electron-donating. The iodine atom also increases molecular weight (e.g., 238.05 g/mol for C5H7IO2) and may influence photostability (storage at 2–8°C in the dark is recommended) .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Its aromatic pyrimidine ring confers distinct electronic properties, reducing acidity (exact pKa unspecified) compared to strained cyclopropane analogs. The chlorine and methyl substituents further modulate reactivity, making it suitable for pharmaceutical intermediates rather than industrial synthesis .

1-Cyanocyclopentanecarboxylic Acid

This compound replaces the cyclopropane ring with a cyclopentane ring, eliminating ring strain. The cyano group (-CN) is strongly electron-withdrawing, likely lowering pKa compared to cyclopropanecarboxylic acid. Its molecular formula (C7H9NO2) and weight (139.15 g/mol) differ significantly from this compound, reflecting divergent applications in organic synthesis .

生物活性

2-Isopropylcyclopropanecarboxylic acid (IPC) is a cyclopropane derivative that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of IPC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopropane ring substituted with an isopropyl group and a carboxylic acid functional group. The presence of the strained cyclopropane ring contributes to its reactivity and biological activity.

The biological activity of IPC can be attributed to several mechanisms:

- Enzyme Inhibition : IPC has been shown to inhibit specific enzymes, particularly those involved in lipid metabolism. For instance, it may interact with phospholipase A2, an enzyme critical in the release of arachidonic acid from membrane phospholipids, thereby influencing inflammatory processes .

- Anticonvulsant Activity : IPC derivatives have been investigated for their anticonvulsant properties. Some studies indicate that these compounds can modulate voltage-gated calcium channels, which are essential in neurotransmitter release and neuronal excitability .

Antiinflammatory Properties

IPC has demonstrated anti-inflammatory effects through its ability to inhibit phospholipase A2. This inhibition can lead to decreased production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Anticonvulsant Effects

Research indicates that IPC and its analogs exhibit anticonvulsant activity in various animal models. For example, one study reported that a related compound prevented tonic extensor seizures in a mouse model, suggesting that IPC may have similar effects .

Case Study 1: Inhibition of Phospholipase A2

In a study examining the structure-activity relationship of cyclopropane derivatives, IPC was noted for its potent inhibition of phospholipase A2. The compound's effectiveness was compared to standard inhibitors, revealing an IC50 value significantly lower than many known inhibitors .

Case Study 2: Anticonvulsant Activity

In vivo studies have shown that IPC derivatives can effectively reduce seizure activity in rodent models. The pharmacokinetics of these compounds were assessed, demonstrating that certain formulations could achieve therapeutic concentrations within the central nervous system .

Data Tables

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.5 | Phospholipase A2 Inhibition |

| Related Cyclopropane Derivative | 2.7 | Anticonvulsant (Seizure Prevention) |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。